molecular formula C14H9NO5 B6396966 2-(3-Formylphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261984-13-7

2-(3-Formylphenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6396966
CAS RN: 1261984-13-7
M. Wt: 271.22 g/mol
InChI Key: HYMYUJPXPJXYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Formylphenyl)-4-nitrobenzoic acid (95%) is an organic compound that is used in a variety of scientific research applications. It is a nitrobenzoic acid derivative with a formyl group attached to the benzene ring. It is a colorless solid with a melting point of 186-188°C and a boiling point of 288-290°C. This compound has been used in a variety of synthetic applications, as well as in biochemical and physiological research.

Scientific Research Applications

2-(3-Formylphenyl)-4-nitrobenzoic acid (95%) has been used in a variety of scientific research applications. It has been used as a model compound for the study of the catalytic hydrogenation of nitrobenzoic acids. It has also been used as a starting material for the synthesis of other nitrobenzoic acid derivatives. Additionally, it has been used as a reagent in the synthesis of other organic compounds, such as 2-phenyl-4-nitrobenzoic acid and 4-nitrobenzoic acid.

Mechanism of Action

The mechanism of action of 2-(3-Formylphenyl)-4-nitrobenzoic acid (95%) is not well understood. However, it is believed that the formyl group on the benzene ring of the compound is responsible for its reactivity. This formyl group is believed to be a nucleophile, which can react with electrophiles such as nitric acid. This reaction is thought to be the source of the nitrobenzoic acid derivatives produced from 2-(3-Formylphenyl)-4-nitrobenzoic acid (95%).
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Formylphenyl)-4-nitrobenzoic acid (95%) have not been extensively studied. However, some studies have suggested that this compound may have antioxidant activity. Additionally, it has been shown to have antibacterial activity against certain strains of bacteria.

Advantages and Limitations for Lab Experiments

2-(3-Formylphenyl)-4-nitrobenzoic acid (95%) has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it has a high purity level, making it ideal for use in research applications. However, this compound also has some limitations. It is a relatively reactive compound, so it is important to handle it with care in the laboratory. Additionally, it is not very soluble in water, so it is not suitable for use in aqueous solutions.

Future Directions

There are a number of potential future directions for research involving 2-(3-Formylphenyl)-4-nitrobenzoic acid (95%). One area of research could involve further studies of its biochemical and physiological effects. Additionally, further research could be conducted to investigate the mechanism of action of this compound. Additionally, further research could be conducted to explore the potential applications of this compound in synthetic chemistry. Finally, studies could be conducted to investigate the potential use of this compound in pharmaceutical and medical applications.

Synthesis Methods

2-(3-Formylphenyl)-4-nitrobenzoic acid (95%) can be synthesized using a variety of methods. The most common method is the direct nitration of 3-formylphenol. This method involves the reaction of 3-formylphenol with nitric acid in the presence of sulfuric acid as a catalyst. The product is then purified by recrystallization from ethanol. Other methods for the synthesis of 2-(3-formylphenyl)-4-nitrobenzoic acid (95%) include the nitration of 3-formylcatechol, the nitration of 3-formylsalicylic acid, and the nitration of 3-formylphenylacetic acid.

properties

IUPAC Name

2-(3-formylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c16-8-9-2-1-3-10(6-9)13-7-11(15(19)20)4-5-12(13)14(17)18/h1-8H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMYUJPXPJXYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688893
Record name 3'-Formyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261984-13-7
Record name 3'-Formyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.